molecular formula C14H13N3O2 B8700017 2-(3-Nitropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 78070-11-8

2-(3-Nitropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8700017
CAS No.: 78070-11-8
M. Wt: 255.27 g/mol
InChI Key: FNOZIFNFRLFZND-UHFFFAOYSA-N
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Description

2-(3-Nitropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

78070-11-8

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(3-nitropyridin-4-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H13N3O2/c18-17(19)14-9-15-7-5-13(14)16-8-6-11-3-1-2-4-12(11)10-16/h1-5,7,9H,6,8,10H2

InChI Key

FNOZIFNFRLFZND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=NC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 386.4 mg, 9.66 mmol) was added at 0° C. to a solution of 1,2,3,4-tetrahydroisoquinoline (1.06 ml, 8.05 mmol) in N,N-dimethylformamide (30 ml) and stirred for 10 minutes at the same temperature. 4-Chloro-3-nitropyridine (1.124 g, 7.09 mmol) prepared in Step 1 was added to the reaction mixture, which was stirred for 2 hours at room temperature, diluted with a mixture of water (10 ml) and ethyl acetate (100 ml), and then washed with water (100 ml) twice. The separated organic layer was dried on anhydrous magnesium sulfate and concentrated under reduced pressure to give the titled compound as a yellow solid (1.13 g, 89.3%).
Quantity
386.4 mg
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.124 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89.3%

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